molecular formula C18H15FN4O2 B4516240 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B4516240
M. Wt: 338.3 g/mol
InChI Key: NLHUTESWXIAAMJ-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position and an acetamide side chain linked to a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₈H₁₆FN₃O₂, with a molecular weight of 325.34 g/mol.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-6-4-13(5-7-14)16-8-9-18(25)23(22-16)12-17(24)21-11-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHUTESWXIAAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with hydrazine to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazinone core. The final step involves the alkylation of the pyridazinone with 2-chloromethylpyridine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinone core or the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (6c)
  • Structure : Differs in the acetamide substituent (antipyrine-derived group instead of pyridin-2-ylmethyl).
  • Key Data: Yield: 63% (vs. synthesis yields of 42–79% for other pyridazinone-acetamides) . IR: C=O stretches at 1711, 1665, and 1642 cm⁻¹, indicating multiple carbonyl environments. Activity: Antipyrine hybrids often exhibit anti-inflammatory or analgesic properties.
b) N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
  • Structure : Incorporates a sulfonamide-pyrrolidine group and ethylphenyl substituent.
  • Key Data :
    • Physicochemical Properties : Higher molecular weight (~470 g/mol ) due to the sulfonyl group, likely reducing solubility compared to the target compound .
    • Design Rationale : Sulfonamide groups are common in protease inhibitors or kinase modulators.

Substituent Variations on Pyridazinone Core

a) 2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a)
  • Structure : Replaces fluorophenyl with methylthio-benzyl and lacks the pyridinylmethyl group.
  • Key Data :
    • Synthesis Yield : 99.9% for intermediate 7a, but final acetamide derivatives (e.g., 8a) show lower yields (10–46%) .
    • Activity : Methylthio groups may enhance antioxidant or antimicrobial activity.
b) N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a)
  • Structure : Substitutes pyridinylmethyl with bromophenyl.
  • Key Data :
    • Yield : 10%, significantly lower than the target compound’s analogs.
    • Mass Spec : [M+H]⁺ at m/z 458.0, confirming halogenation’s impact on molecular weight .

Functional Group Impact on Bioactivity

Compound Key Substituent Reported Activity Reference
Target Compound 4-Fluorophenyl, pyridinylmethyl Potential kinase inhibition (inferred)
6c (Antipyrine hybrid) Antipyrine moiety Anti-inflammatory/analgesic
8a (Bromophenyl derivative) Bromophenyl Antimicrobial (hypothesized)
N-(3-Ethylphenyl)-... (Sulfonamide analog) Pyrrolidine-sulfonyl Protease/kinase modulation

Yield Comparison :

  • Fluorophenyl analogs: 42–79% .
  • Chlorophenyl/bromophenyl analogs: 10–51% .

Biological Activity

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the pyridazinone core and fluorinated phenyl group, suggest various mechanisms of action that may contribute to its therapeutic effects.

  • Molecular Formula : C19H13FN4O2
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 922994-01-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which could affect metabolic pathways relevant to disease processes.
  • Receptor Modulation : It may modulate the activity of certain receptors involved in signaling pathways critical for cell proliferation and survival.
  • Gene Expression Regulation : The compound could influence gene expression patterns associated with disease progression, particularly in cancer cells.

Biological Activity

Research indicates that 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits notable biological activities, including:

Antitumor Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes findings from key studies:

Cell Line IC50 (μM) Mechanism
HepG2 (liver cancer)1.30Induction of apoptosis
MDA-MB-231 (breast)5.00Cell cycle arrest
A2780 (ovarian cancer)3.50Inhibition of HDAC activity

The compound's mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase, leading to decreased viability in tumor cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. Preliminary results indicate that it could selectively inhibit HDAC3 with an IC50 value comparable to established inhibitors like SAHA, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Study on HepG2 Cells : In a study involving HepG2 liver cancer cells, treatment with the compound resulted in a significant increase in apoptosis rates from 5.83% in untreated cells to 28.83% at higher concentrations (9 μM). This effect was further enhanced when combined with other chemotherapeutic agents such as camptothecin .
  • Combination Therapy : Another study explored the synergistic effects of this compound when used alongside taxol and camptothecin, revealing improved antiproliferative activity compared to either agent alone, indicating its potential role in combination therapies for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide

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